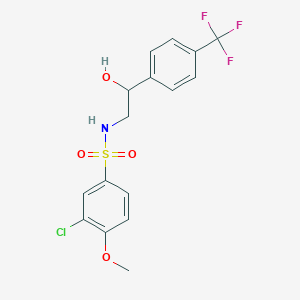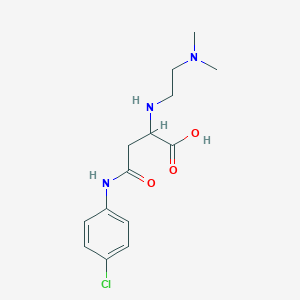
4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 57-1293 and is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. In
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid involves the inhibition of the HCV NS3/4A protease. This enzyme is essential for the cleavage of the viral polyprotein, which is necessary for viral replication. BAY 57-1293 binds to the active site of the protease and prevents its function, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid have been extensively studied. This compound has been shown to effectively inhibit HCV replication in vitro and in vivo. Furthermore, it has also been investigated for its potential use in the treatment of other viral infections such as dengue fever and yellow fever. However, the compound's potential toxicity and side effects need to be further investigated before its clinical use.
Advantages and Limitations for Lab Experiments
The advantages of using 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid in lab experiments include its potent inhibitory activity against the HCV NS3/4A protease and its potential use in the treatment of other viral infections. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as the need for further investigation to determine its clinical efficacy.
Future Directions
The future directions for the research and development of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid include the investigation of its potential use in the treatment of other viral infections such as dengue fever and yellow fever. Furthermore, the compound's potential toxicity and side effects need to be further investigated to determine its clinical safety. Additionally, the synthesis method of this compound can be further optimized to achieve higher yields and purity.
Synthesis Methods
The synthesis of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid involves the reaction of 4-chloroaniline with 2-(dimethylamino)ethylamine in the presence of a base to form the intermediate product. The intermediate product is then reacted with ethyl acetoacetate in the presence of a catalyst to yield the final product. The synthesis of this compound has been extensively studied and optimized to achieve high yields and purity.
Scientific Research Applications
The primary application of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is in the treatment of hepatitis C virus (HCV) infections. This compound is a potent inhibitor of the HCV NS3/4A protease, which is a crucial enzyme for viral replication. Several studies have shown that BAY 57-1293 can effectively inhibit HCV replication in vitro and in vivo. Furthermore, this compound has also been investigated for its potential use in the treatment of other viral infections such as dengue fever and yellow fever.
properties
IUPAC Name |
4-(4-chloroanilino)-2-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-18(2)8-7-16-12(14(20)21)9-13(19)17-11-5-3-10(15)4-6-11/h3-6,12,16H,7-9H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMXYYNWFWRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

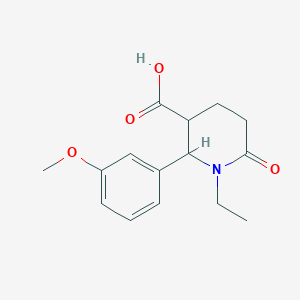
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942098.png)

![N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B2942101.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2942103.png)
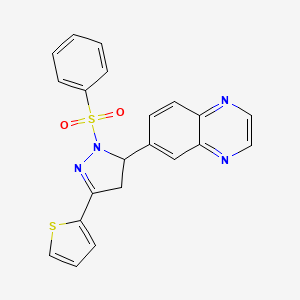
![4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2942107.png)
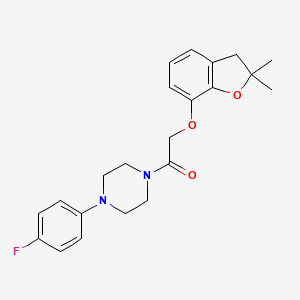
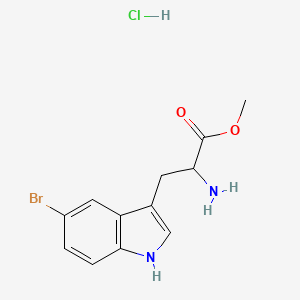
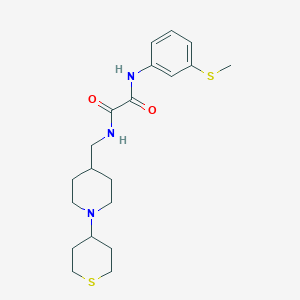
![N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide](/img/structure/B2942112.png)
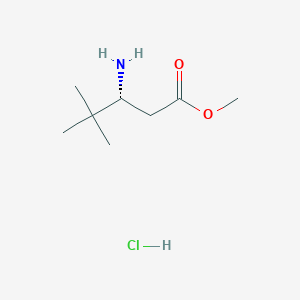
![Methyl 1-(([1,1'-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2942115.png)
